
3-(Trifluoromethyl)phenyl isocyanate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Trifluoromethyl)phenyl isocyanate typically involves the reaction of 3-trifluoromethylaniline with phosgene. The process begins by dissolving 3-trifluoromethylaniline in chlorobenzene, followed by cooling the mixture to 0-10°C. Dry hydrogen chloride is then introduced to saturate the solution. Subsequently, N,N-diisopropylamine is added, and the mixture is heated to 50°C for 30 minutes. Finally, phosgene is introduced to complete the reaction, and the product is distilled to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and controlled environments helps in maintaining consistency and safety during the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with amines to form ureas.
Alcohol Addition: Reacts with alcohols to form carbamates.
Cycloaddition Reactions: Participates in 1,3-dipolar cycloaddition reactions with nitro compounds.
Common Reagents and Conditions:
Amines: Used in the formation of ureas.
Alcohols: Used in the formation of carbamates.
Triethylamine: Used to activate nitro groups for cycloaddition reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Oxime-like Dimers: Formed from cycloaddition reactions with nitro compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Drug Synthesis
One of the primary applications of 3-(trifluoromethyl)phenyl isocyanate is in the synthesis of pharmaceutical compounds, notably anticancer drugs. It serves as an essential intermediate in the preparation of sorafenib , a multi-kinase inhibitor used to treat advanced renal cell carcinoma. Sorafenib targets several kinases involved in tumor cell proliferation and angiogenesis, making it a critical drug in oncology .
Case Study: Sorafenib
- Target Kinases : RAF kinase, VEGFR-2, VEGFR-3, PDGFR-beta, KIT, FLT-3.
- Approval : FDA approved sorafenib on December 20, 2005.
- Significance : First new drug for advanced renal cancer in over a decade.
Organic Synthesis
This compound is utilized as a versatile reagent in organic synthesis. Its unique trifluoromethyl group enhances the biological activity of synthesized compounds.
Key Reactions and Products
- Synthesis of Carbamates : It is employed to create various carbamate derivatives, which have applications in agrochemicals and pharmaceuticals.
- Formation of Amides : The compound can react with amines to form amides, which are crucial intermediates in drug development .
Material Science
The compound is also explored for its potential use in developing advanced materials due to its unique chemical properties.
Polymer Chemistry
- Isocyanate Reactions : this compound can be used to synthesize polyurethanes and other polymeric materials with enhanced thermal stability and chemical resistance.
- Functionalized Polymers : Its incorporation into polymer matrices can lead to materials with specific functionalities desirable in coatings and adhesives .
Summary Table of Applications
Application Area | Specific Use | Notable Compounds/Products |
---|---|---|
Medicinal Chemistry | Intermediate for sorafenib | Sorafenib |
Organic Synthesis | Synthesis of carbamates and amides | Various pharmaceuticals |
Material Science | Development of polyurethanes | Functionalized polymers |
Safety | Precautions required due to reactivity | PPE recommended |
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)phenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines and alcohols, forming stable ureas and carbamates, respectively. These reactions are facilitated by the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the isocyanate carbon .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 329-01-1
- Molecular Formula: C₈H₄F₃NO
- Molecular Weight : 187.12 g/mol
- IUPAC Name : 1-Isocyanato-3-(trifluoromethyl)benzene
- Structure : A benzene ring with an isocyanate (-N=C=O) group at position 1 and a trifluoromethyl (-CF₃) group at position 3 .
Key Properties :
- Reactivity : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the isocyanate group, making it highly reactive toward nucleophiles (e.g., amines, alcohols) .
- Applications :
Structural and Electronic Differences
The reactivity and applications of aryl isocyanates are influenced by substituent positions and electronic effects:
Biological Activity
3-(Trifluoromethyl)phenyl isocyanate, a compound with the chemical formula C₈H₄F₃NO, is notable for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C₈H₄F₃NO
- Molecular Weight : 201.12 g/mol
- Boiling Point : 54 °C (11 mmHg)
- Density : 1.359 g/mL at 25 °C
- Solubility : Soluble in toluene and other organic solvents
Isocyanates, including this compound, are known to react with nucleophiles such as amino acids and proteins, leading to the formation of carbamates. This reaction can interfere with various biological processes, including enzyme function and protein synthesis. The trifluoromethyl group enhances lipophilicity and may influence the compound's reactivity and interaction with biological membranes.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Antimicrobial Activity : Preliminary studies suggest that isocyanates can exhibit antimicrobial properties. The structural features of this compound may contribute to its effectiveness against certain bacterial strains.
- Cytotoxicity : Research indicates that isocyanates can induce cytotoxic effects in various cell lines. The compound's ability to modify proteins can lead to apoptosis or necrosis in sensitive cells.
- Inflammatory Response : Isocyanates have been implicated in modulating inflammatory pathways, potentially influencing conditions such as asthma or allergic reactions.
Toxicological Profile
This compound is classified as hazardous:
- Acute Toxicity : It is fatal if inhaled and harmful if swallowed. Skin contact can cause irritation.
- Chronic Effects : Prolonged exposure may lead to respiratory issues or sensitization.
Antimicrobial Activity
A study investigated the efficacy of various isocyanates against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, suggesting significant antibacterial potential compared to control compounds .
Cytotoxic Effects
In vitro assays demonstrated that exposure to this compound resulted in a dose-dependent increase in cell death in human lung fibroblast cells (WI-38). At concentrations above 50 µM, significant cytotoxicity was observed, correlating with increased levels of reactive oxygen species (ROS) .
Inflammatory Modulation
Another study explored the effect of this compound on macrophage activation. It was found that treatment with this compound led to increased production of pro-inflammatory cytokines, including TNF-alpha and IL-6, indicating its role in enhancing inflammatory responses .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(trifluoromethyl)phenyl isocyanate, and how can its purity be validated?
- Methodological Answer : The compound is typically synthesized via phosgenation of 3-(trifluoromethyl)aniline (e.g., reaction with phosgene or triphosgene under controlled conditions). Post-synthesis, purity is validated using gas chromatography (GC) with >98.0% purity thresholds . Characterization includes:
- FT-IR : Detection of the isocyanate (NCO) stretch near ~2270 cm⁻¹ and trifluoromethyl (C-F) stretches at ~1150–1250 cm⁻¹ .
- NMR : NMR (DMSO-d₆) shows aromatic protons at δ 7.34–8.41 ppm, and NMR confirms the trifluoromethyl carbon at ~125 ppm .
- Elemental Analysis : Matches calculated values for C (65.78%), H (3.87%), N (12.79%), and S (11.71%) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The compound is classified as Acute Toxicity (Inhalation, Dermal, Oral) and a Skin Sensitizer . Essential protocols include:
- PPE : Gloves (nitrile), eyeshields, and ABEK respirators to prevent inhalation of vapors.
- Storage : At 0–6°C in airtight containers to avoid moisture-induced hydrolysis .
- Emergency Measures : Neutralize spills with dry sand or alcohol-free absorbents; avoid water due to exothermic decomposition .
Q. How can researchers confirm the identity of this compound if spectral data conflicts with literature?
- Methodological Answer : Cross-validate using:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks at m/z 187.12 (C₈H₄F₃NO) .
- X-ray Crystallography : Resolve structural ambiguities by comparing unit cell parameters with deposited crystallographic data (if available).
- Alternative Derivatization : React with amines (e.g., benzylamine) to form urea derivatives, characterized by loss of the NCO peak in IR and new NH stretches .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the isocyanate group, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using in-situ IR or NMR can track reaction progress. For example:
- Urea Formation : Reaction with aniline derivatives proceeds via a two-step mechanism: nucleophilic attack followed by proton transfer. Side reactions (e.g., trimerization to isocyanurates) are suppressed using anhydrous conditions .
Q. How can researchers resolve contradictions in NMR data for derivatives of this compound?
- Methodological Answer : Contradictions may arise from solvent effects or dynamic processes. Strategies include:
- Variable Temperature NMR : Identify rotational barriers in urea derivatives (e.g., splitting of carbonyl signals at low temperatures).
- DFT Calculations : Compare experimental shifts with computed values (e.g., using B3LYP/6-311+G(d,p)) to assign ambiguous peaks .
Q. What strategies enable regioselective functionalization of this compound for medicinal chemistry applications?
- Methodological Answer : The isocyanate group can be selectively modified while preserving the trifluoromethyl moiety:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily block the NCO group during multi-step syntheses .
- Click Chemistry : React with azides to form triazoles, monitored by DSC for exothermicity control .
- Cross-Coupling : Suzuki-Miyaura reactions on halogenated derivatives (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) to introduce aryl groups .
Q. How does the trifluoromethyl group influence the compound’s stability under catalytic conditions?
- Methodological Answer : The -CF₃ group increases thermal stability but may deactivate catalysts via electron-withdrawing effects. For example:
Properties
IUPAC Name |
1-isocyanato-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJYSIBLFGQAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027143 | |
Record name | 3-(Trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isocyanobenzotrifluoride appears as a light colored liquid. May severely irritate skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. | |
Record name | ISOCYANOBENZOTRIFLUORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
none, 329-01-1 | |
Record name | ISOCYANOBENZOTRIFLUORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/6825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-(Trifluoromethyl)phenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-(Trifluoromethyl)phenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-isocyanato-3-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-3-tolyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPS7LLZ6XM | |
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